2-amino-N-[(2-chlorophenyl)methyl]-N-propan-2-ylpropanamide
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Overview
Description
(S)-2-Amino-N-(2-chlorobenzyl)-N-isopropylpropanamide is a chiral compound with potential applications in various fields, including medicinal chemistry and organic synthesis. The compound features an amino group, a chlorobenzyl group, and an isopropyl group attached to a propanamide backbone, making it a versatile molecule for chemical modifications and reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-Amino-N-(2-chlorobenzyl)-N-isopropylpropanamide typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-chlorobenzyl chloride, isopropylamine, and a suitable chiral auxiliary.
Formation of Intermediate: The 2-chlorobenzyl chloride is reacted with isopropylamine under basic conditions to form an intermediate, which is then subjected to further reactions to introduce the amino group and the propanamide backbone.
Chiral Resolution: The chiral auxiliary is used to achieve the desired stereochemistry, resulting in the (S)-enantiomer of the compound.
Industrial Production Methods
Industrial production of (S)-2-Amino-N-(2-chlorobenzyl)-N-isopropylpropanamide may involve large-scale synthesis using optimized reaction conditions and catalysts to ensure high yield and purity. The process may include:
Catalytic Hydrogenation: To introduce the amino group.
Column Chromatography: For purification and separation of the desired enantiomer.
Crystallization: To obtain the final product in pure form.
Chemical Reactions Analysis
Types of Reactions
(S)-2-Amino-N-(2-chlorobenzyl)-N-isopropylpropanamide can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oxides.
Reduction: The compound can be reduced to form amines or other reduced products.
Substitution: The chlorobenzyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride for reduction reactions.
Nucleophiles: Such as amines or thiols for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may yield amines.
Scientific Research Applications
(S)-2-Amino-N-(2-chlorobenzyl)-N-isopropylpropanamide has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: The compound’s functional groups make it a versatile intermediate for various organic reactions.
Biological Studies: It can be used in studies to understand its interaction with biological targets and pathways.
Industrial Applications: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (S)-2-Amino-N-(2-chlorobenzyl)-N-isopropylpropanamide involves its interaction with specific molecular targets and pathways. The amino group and the chlorobenzyl group play crucial roles in binding to target proteins or enzymes, leading to the modulation of their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
®-2-Amino-N-(2-chlorobenzyl)-N-isopropylpropanamide: The enantiomer of the compound with different stereochemistry.
2-Amino-N-(2-chlorobenzyl)-N-methylpropanamide: A similar compound with a methyl group instead of an isopropyl group.
2-Amino-N-(2-chlorobenzyl)-N-ethylpropanamide: A similar compound with an ethyl group instead of an isopropyl group.
Uniqueness
(S)-2-Amino-N-(2-chlorobenzyl)-N-isopropylpropanamide is unique due to its specific stereochemistry and the presence of the isopropyl group, which can influence its reactivity and interaction with biological targets. The chiral nature of the compound can lead to different biological activities compared to its enantiomer or other similar compounds.
Properties
Molecular Formula |
C13H19ClN2O |
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Molecular Weight |
254.75 g/mol |
IUPAC Name |
2-amino-N-[(2-chlorophenyl)methyl]-N-propan-2-ylpropanamide |
InChI |
InChI=1S/C13H19ClN2O/c1-9(2)16(13(17)10(3)15)8-11-6-4-5-7-12(11)14/h4-7,9-10H,8,15H2,1-3H3 |
InChI Key |
WSLNYNKTMLIDLF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N(CC1=CC=CC=C1Cl)C(=O)C(C)N |
Origin of Product |
United States |
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